![molecular formula C8H10N2O2 B12876009 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime typically involves the cyclization of appropriate precursors. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[d]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with hydroxylamine . The reaction conditions often involve the use of acetonitrile as a solvent and mild heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted isoxazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: This compound shares a similar isoxazole core but differs in its substitution pattern.
8-Aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: These compounds have a thiazole moiety in addition to the isoxazole ring.
Uniqueness
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxime group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(NE)-N-(3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O2/c1-5-8-6(9-11)3-2-4-7(8)12-10-5/h11H,2-4H2,1H3/b9-6+ |
Clé InChI |
RDGYPWUEWYOXTD-RMKNXTFCSA-N |
SMILES isomérique |
CC1=NOC2=C1/C(=N/O)/CCC2 |
SMILES canonique |
CC1=NOC2=C1C(=NO)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


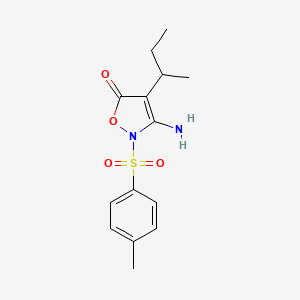

![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
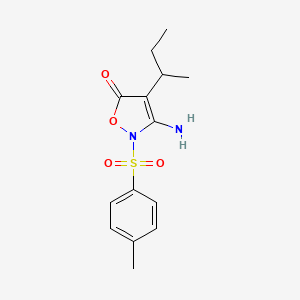
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)

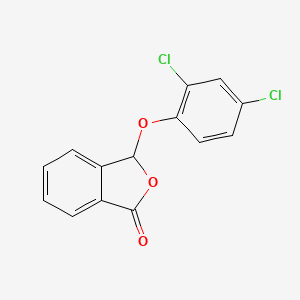
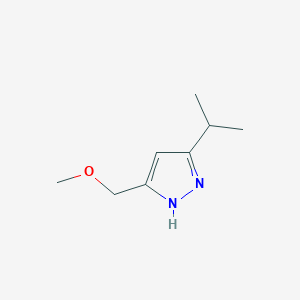
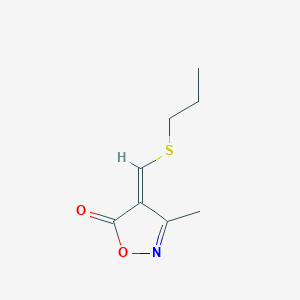
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
